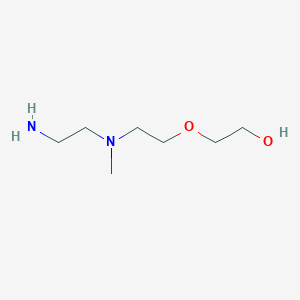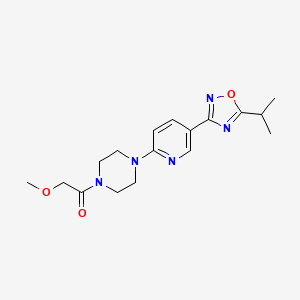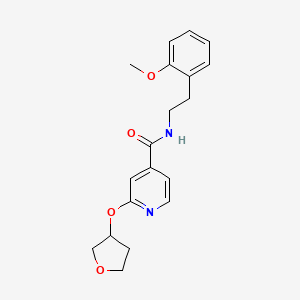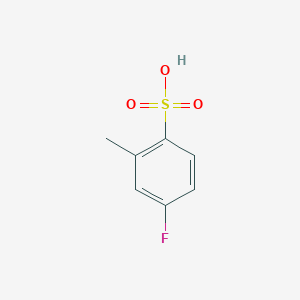
2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol” is a chemical compound with the molecular formula C5H14N2O . It is also known by other names such as “2-[(2-Aminoethyl)(methyl)amino]ethanol” and "Ethanol, 2-[(2-aminoethyl)methylamino]-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 118.177 Da and the monoisotopic mass is 118.110611 Da .Physical and Chemical Properties Analysis
“this compound” is a colorless to yellowish liquid with an amine-like odor . It is miscible with water in all proportions . It has a molecular weight of 104.1509 .Wissenschaftliche Forschungsanwendungen
Synaptic and Neural Effects
Research into ethanol's effects on synaptic and neural functions provides insights into the broader category of alcohols and their derivatives, including 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol. Ethanol impacts synaptic function through its action on proteins involved in synaptic transmission. Studies have shown that acute ethanol exposure can either activate or inhibit these proteins, while chronic exposure may lead to compensatory or homeostatic effects. Understanding these mechanisms is crucial for developing treatments for alcohol-related disorders and could inform the study of related compounds (Lovinger & Roberto, 2023).
Environmental Impact and Biodegradation
The environmental fate of ethanol and its derivatives, including potential compounds like this compound, has been a subject of study, particularly in relation to soil and groundwater contamination. Ethanol derivatives such as ethyl tert-butyl ether (ETBE) undergo biodegradation through aerobic processes, primarily through hydroxylation. Understanding these processes is vital for assessing the environmental impact of such compounds and developing strategies for remediation and pollution prevention (Thornton et al., 2020).
Biochemical Interactions and Toxicity
The metabolic pathways and toxicity of ethanol and its derivatives offer a framework for studying compounds like this compound. Ethanol's metabolism involves several pathways, including the microsomal ethanol-oxidizing system (MEOS), which plays a role in the metabolic tolerance and adverse effects associated with chronic ethanol consumption. Research in this area can guide the development of therapeutic interventions and inform safety assessments for related chemical compounds (Lieber, 1999).
Renewable Energy and Sustainable Materials
Ethanol and its derivatives are explored as renewable energy sources and precursors for sustainable materials. Studies on the conversion of biomass into ethanol and further into valuable chemicals and fuels underscore the potential of ethanol derivatives in contributing to a sustainable economy. Research in this area can provide insights into the utilization of this compound and similar compounds in renewable energy and material science applications (Swati et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Like other organic amines, it may interact with various biological targets, such as enzymes and receptors, influencing their activity .
Mode of Action
It is known to neutralize acids in exothermic reactions to form salts plus water . This suggests that it may interact with acidic biological targets, altering their function .
Result of Action
It is known to neutralize acids, suggesting it may alter the pH balance within cells or biological systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol . For instance, it may be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Eigenschaften
IUPAC Name |
2-[2-[2-aminoethyl(methyl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c1-9(3-2-8)4-6-11-7-5-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCKKHFSYWVSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(methylsulfanyl)-N-[(1-phenylcyclopentyl)methyl]pyridine-3-carboxamide](/img/structure/B2992494.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2992495.png)
![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992500.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)
![5-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2992502.png)


![N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide](/img/structure/B2992505.png)






